![molecular formula C15H15N5O B2942829 N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 799810-10-9](/img/structure/B2942829.png)
N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Description
Indole derivatives are widely distributed heterocyclic nuclei in both natural and synthetic compounds . They exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another example is the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized by various methods such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
Indole derivatives have been found to exhibit various chemical reactions. For instance, they have been found to inhibit tubulin polymerization .Mechanism of Action
Target of Action
Similar indole derivatives have been found to interact with various cellular targets, including tubulin .
Mode of Action
It’s worth noting that certain indole derivatives have been found to inhibit tubulin polymerization . This suggests that N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the potential inhibition of tubulin polymerization, it’s plausible that the compound could affect cell division and growth .
Result of Action
If it does inhibit tubulin polymerization like some indole derivatives, it could potentially disrupt cell division and growth, leading to cell death .
Future Directions
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-16-6-7-20(11)10-15(21)19-18-9-12-8-17-14-5-3-2-4-13(12)14/h2-9,17H,10H2,1H3,(H,19,21)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIGELWZZXNISZ-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323077 | |
Record name | N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | |
CAS RN |
799810-10-9 | |
Record name | N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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